1H-indol-2-yl(pyridin-3-yl)methanone

Description

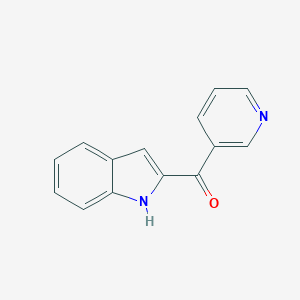

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24g/mol |

IUPAC Name |

1H-indol-2-yl(pyridin-3-yl)methanone |

InChI |

InChI=1S/C14H10N2O/c17-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)16-13/h1-9,16H |

InChI Key |

ZCHZHQMOGWAOGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 2 Yl Pyridin 3 Yl Methanone and Its Analogues

Direct Synthetic Routes to 1H-indol-2-yl(pyridin-3-yl)methanone

The direct formation of the carbonyl linkage between the indole-2-position and the pyridine-3-position can be achieved through several established synthetic protocols. These methods often involve the reaction of an activated indole (B1671886) species with a pyridine-based acylating agent or vice versa.

Multi-Step Organic Synthesis Protocols

While direct one-step acylations are possible, multi-step sequences are often employed to achieve higher yields and regioselectivity, particularly for more complex analogues. A common strategy involves the preparation of a pre-functionalized indole and a pyridine (B92270) derivative, which are then joined in a final coupling step.

One plausible multi-step approach is the Fischer indole synthesis, which can be used to construct the indole ring from a suitably substituted phenylhydrazine (B124118) and a ketone. For instance, a phenylhydrazine can be reacted with a ketone containing a precursor to the pyridin-3-ylcarbonyl group to build the indole core with the desired side chain already in place. orientjchem.orgrsc.org Following the formation of the hydrazone, acid-catalyzed cyclization, often using reagents like boron trifluoride etherate, yields the indole ring. orientjchem.org

Another versatile multi-step method involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne bearing the pyridine moiety, followed by a base-assisted cyclization to form the 2-substituted indole. rsc.org This approach allows for the introduction of various substituents on the aniline (B41778) precursor, leading to a diverse range of substituted indole analogues.

A generalized scheme for a multi-step synthesis could involve:

Preparation of an N-protected or unprotected 2-metalloindole (e.g., 2-lithioindole or indole-2-boronic acid).

Preparation of an activated nicotinic acid derivative (e.g., nicotinoyl chloride).

Coupling of the two fragments, followed by deprotection if necessary.

Specific Coupling Reactions and Reagents

The formation of the key C-C bond between the indole and pyridine rings is often accomplished using modern cross-coupling reactions. These reactions typically employ a transition metal catalyst, most commonly palladium.

Friedel-Crafts Acylation: A direct method for the synthesis of 2-aroylindoles is the Friedel-Crafts acylation. nih.govorganic-chemistry.org This reaction involves the treatment of indole with an acylating agent, such as nicotinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, titanium tetrachloride, or diethylaluminum chloride. nih.govorganic-chemistry.org The choice of Lewis acid and reaction conditions is crucial to control the regioselectivity, as acylation can also occur at the C3 position or the indole nitrogen. nih.govorganic-chemistry.org Using milder Lewis acids like dialkylaluminum chlorides can favor acylation at the C3 position, so careful optimization is necessary for C2 selectivity. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. mdpi.com In this context, it would typically involve the reaction of an indole-2-boronic acid or its ester with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) that has been subjected to carbonylation, or the coupling of a 2-haloindole with a pyridine-3-boronic acid derivative. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands are commonly used. nih.gov

Stille Coupling: The Stille coupling involves the reaction of an organotin reagent with an organic halide. mdpi.com For the synthesis of this compound, this could entail the reaction of 2-(tributylstannyl)indole with a nicotinoyl halide, catalyzed by a palladium complex. mdpi.com

Table 1: Key Coupling Reactions and Reagents

| Reaction Name | Indole Precursor | Pyridine Precursor | Catalyst/Reagents |

|---|---|---|---|

| Friedel-Crafts Acylation | Indole | Nicotinoyl chloride | AlCl₃, TiCl₄, or Et₂AlCl |

| Suzuki Coupling | Indole-2-boronic acid | 3-Halopyridine derivative | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

Synthesis of Substituted this compound Analogues

The derivatization of the core this compound structure is crucial for modulating its chemical and biological properties. Substituents can be introduced either by using pre-functionalized starting materials in the main synthetic route or by direct modification of the parent compound.

Derivatization Strategies on the Indole Moiety

A wide range of substituents can be introduced onto the indole ring at various positions.

N-Functionalization: The indole nitrogen can be readily alkylated or acylated. nih.gov For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. nih.gov N-benzylation is also a common strategy, often performed with benzyl (B1604629) bromide. nih.gov Acylation of the indole nitrogen can be accomplished using acyl chlorides, such as benzoyl chloride. nih.gov

C3-Substitution: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. Friedel-Crafts alkylation can introduce alkyl groups at this position. rsc.orgnih.gov Halogenation, for example, iodination, at the C3 position can be achieved, and the resulting 3-iodoindoles are versatile intermediates for further cross-coupling reactions like Sonogashira, Suzuki, Heck, and Stille couplings to introduce a variety of substituents. mdpi.com

Benzene (B151609) Ring Substitution: Substituents on the benzene portion of the indole ring are typically introduced by starting with a correspondingly substituted aniline in the indole synthesis. For example, 5-methoxy and 5-nitro groups can be carried through the synthesis to yield the final substituted indole products. acs.org

Table 2: Examples of Indole Moiety Derivatization

| Position | Type of Derivatization | Reagents and Conditions | Resulting Substituent |

|---|---|---|---|

| N1 | Alkylation | Alkyl halide, NaH | Alkyl group |

| N1 | Benzylation | Benzyl bromide, Ag₂CO₃ | Benzyl group nih.gov |

| N1 | Acylation | Benzoyl chloride, base | Benzoyl group nih.gov |

| C3 | Iodination | N-Iodosuccinimide | Iodo group |

| C5 | --- | Start with 5-methoxy-aniline | Methoxy (B1213986) group acs.org |

Derivatization Strategies on the Pyridine Moiety

The pyridine ring can also be functionalized to produce a range of analogues.

Substitution via Precursors: The most common method for introducing substituents on the pyridine ring is to start with a pre-functionalized pyridine derivative. For example, using a substituted nicotinic acid, such as 2-chloronicotinic acid or 2-methoxynicotinic acid, in the acylation step will result in the corresponding substituted final product. researchgate.net

Nucleophilic Aromatic Substitution: Halogenated pyridines, such as those with a chlorine atom at the 2-position, can undergo nucleophilic aromatic substitution with various nucleophiles like amines or alkoxides to introduce new functional groups. researchgate.net

Table 3: Examples of Pyridine Moiety Derivatization

| Position | Type of Derivatization | Reagents and Conditions | Resulting Substituent |

|---|---|---|---|

| 2 | Nucleophilic Substitution | Morpholine, HCl, H₂O | Morpholinyl group researchgate.net |

| 2 | --- | Start with 2-chloronicotinic acid | Chloro group researchgate.net |

Introduction of Heterocyclic Substituents

The synthetic methodologies described also allow for the incorporation of other heterocyclic rings into the structure, either on the indole or the pyridine moiety.

This can be achieved by using a starting material that already contains the desired heterocycle. For example, in a Suzuki coupling, a bromo-indole derivative could be coupled with a boronic acid derivative of another heterocycle, such as a thiophene (B33073) or a thiazole (B1198619). Similarly, a heterocyclic acyl chloride could be used in a Friedel-Crafts reaction with indole. The synthesis of 2-(1H-indol-3-yl)thiazoles has been reported through a multi-step continuous flow process, highlighting the feasibility of incorporating thiazole rings.

Advanced Synthetic Approaches

Advanced synthetic approaches offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. These methods are central to the modern organic chemist's toolkit for the construction of complex heterocyclic compounds.

For instance, MCRs are widely used for the synthesis of various indole-containing heterocycles. mdpi.comfrontiersin.orgnih.govrsc.orgresearchgate.netnih.gov These reactions often involve the reaction of an indole derivative, an aldehyde, and a third component, such as a malononitrile (B47326) or an amine, to generate complex fused heterocyclic systems. frontiersin.org A hypothetical one-pot approach to an analogue of the target compound could involve the reaction of an appropriately substituted indole, a pyridine carboxaldehyde, and a suitable third component under catalytic conditions. The development of such a reaction would be a significant step forward in the efficient synthesis of this class of compounds.

A notable example of a multi-component approach leading to an indole-fused heterocycle involves the reaction of indole, formaldehyde, and an amino hydrochloride to form indole-fused oxadiazepines. nih.gov This highlights the potential for MCRs to rapidly assemble complex molecular architectures from simple starting materials.

Table 1: Examples of Multi-Component Reactions for the Synthesis of Indole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Indole | p-Methoxybenzaldehyde | Taurine | Water, Sonification | 3,3-bis(indolyl)methanes | frontiersin.org |

| Indole | Formaldehyde | Amino hydrochloride | THF, 45-60 °C | Indole-fused oxadiazepines | nih.gov |

| 3-Cyanoacetyl indoles | 1,2-Diaza-1,3-dienes | - | - | Indole–pyrrole hybrids | rsc.org |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | Et3N, MeCN, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

The Claisen-Schmidt condensation is a classic organic reaction that involves the base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of chalcones and their analogues. taylorandfrancis.comresearchgate.net

In the context of synthesizing this compound, a Claisen-Schmidt condensation could be a key step in a multi-step synthesis. For example, the condensation of an appropriate indole-2-carboxaldehyde with 3-acetylpyridine (B27631) would yield an indolyl-pyridinyl-propenone. Subsequent oxidation of the propenone double bond would then lead to the desired methanone (B1245722). This approach has been utilized in the synthesis of related indolyl-pyridinyl-propenones, which have shown biological activity. nih.gov

The conditions for Claisen-Schmidt condensations can vary widely, from using strong bases like sodium hydroxide (B78521) or potassium hydroxide in aqueous alcohol to employing solid-supported catalysts or ionic liquids to improve efficiency and reduce environmental impact. taylorandfrancis.comnih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting propenone.

Table 2: Claisen-Schmidt Condensation for the Synthesis of Propenone Intermediates

| Aldehyde | Ketone | Catalyst/Conditions | Product Type | Reference |

| Benzaldehyde | Acetophenone | NaOH, solvent-free | Dibenzylideneacetone | wikipedia.org |

| Substituted benzaldehydes | Cycloalkanones | Solid NaOH, grinding | α,α′-bis-(substituted-benzylidene)cycloalkanones | nih.gov |

| Indole-3-carboxaldehyde | 4-Acetylpyridine | Piperidine, reflux | Indolyl-pyridinyl-propenone | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. nih.govnih.govrsc.orgnih.govrsc.orgnih.govwvu.edu These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules like this compound.

A direct approach to the target molecule could involve the palladium-catalyzed coupling of a 2-indolyl organometallic species with a 3-pyridinyl carbonyl derivative. For instance, a Suzuki-Miyaura coupling between 2-indolylboronic acid and 3-pyridinylcarbonyl chloride, catalyzed by a palladium complex, would directly form the desired methanone. The synthesis of a similar compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, has been reported using a palladium-catalyzed coupling of diphenylmethanone triflate with 2-ethynyl aniline, followed by cyclization. orientjchem.orgresearchgate.net

The efficiency of these coupling reactions is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. Modern catalyst systems, often employing bulky phosphine ligands, have enabled the coupling of even challenging substrates with high yields. nih.gov

Table 3: Metal-Catalyzed Coupling Reactions for Aryl Ketone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Imide-derived enol phosphates | Boron nucleophiles | Palladium catalyst | N-(o-halophenyl)enecarbamates (precursors to 2-substituted indoles) | nih.gov |

| Diphenylmethanone triflate | 2-Ethynyl aniline | Palladium catalyst | 4-(1H-indol-2-yl)phenylmethanone | orientjchem.org |

| Nitrogen-rich heterocycles | - | Palladium precatalysts | Cross-coupled products | nih.gov |

| 2-Haloanilines | Alkynecarboxylate esters | Palladium nanoparticles | Ester-substituted indoles | rsc.org |

The synthesis of analogues of this compound can be achieved by modifying its core structure. One such modification is the introduction of an imidazoline (B1206853) ring, which can act as a bioisosteric replacement for other functional groups and potentially modulate the compound's biological activity. mdpi.com Imidazolines are a class of five-membered nitrogen-containing heterocycles that are present in a number of biologically active compounds. researchgate.net

The synthesis of imidazoline-containing analogues can be accomplished through various cyclization reactions. A common method involves the condensation of a diamine with a carboxylic acid or its derivative. For example, an analogue of the target compound where the methanone linker is replaced by an imidazoline ring could be synthesized from an appropriately functionalized indole derivative and a pyridine derivative.

A facile solid-phase synthesis of an imidazoline-containing peptide analogue has been reported, demonstrating the feasibility of incorporating this ring system into complex molecules. mdpi.com Furthermore, the synthesis of indolyl-derived 4H-imidazoles has been achieved through a multi-step sequence, highlighting the chemical strategies available for creating such analogues. mdpi.com

Table 4: Synthetic Approaches to Imidazoline-Containing Compounds

| Starting Materials | Key Reaction | Product Type | Reference |

| H-Dap-Arg(Pmc)-Leu-Rink resin, iminoether | Cyclization on solid support | Imidazoline-containing peptide analogue | mdpi.com |

| 4H-imidazole-3-oxide, indole, acetyl chloride | Addition and cyclization | Indolyl imidazole (B134444) derivatives | mdpi.com |

| Amino acid esters, substituted hydrazones | Nucleophilic attack and intracyclization | Imidazoline compounds | researchgate.net |

Structure Activity Relationship Sar Studies of 1h Indol 2 Yl Pyridin 3 Yl Methanone Analogues

Positional and Substituent Effects on the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the biological activity of indolyl-pyridinyl methanones and related structures.

The indole-2-position is a critical site for modification, where both the size and electronic nature of the substituent can dramatically alter the compound's potency and even its mechanism of action. nih.govnih.gov Studies on related indolyl-pyridinyl-propenone pharmacophores have shown that small alkyl groups, such as methyl (Me) and ethyl (Et), are often optimal for certain cytotoxic activities like the induction of methuosis. nih.gov

However, introducing a lipophilic, electron-withdrawing trifluoromethyl (CF₃) group at this position can increase cytotoxic potency by nearly an order of magnitude compared to a methyl group. nih.gov This substitution can also redirect the mode of cytotoxicity from methuosis to microtubule disruption, representing a significant switch in the biological profile. nih.govnih.govresearchgate.net Conversely, the introduction of longer aliphatic chains or polar groups like carboxylic acids can lead to a marked attenuation or complete loss of activity, highlighting the sensitivity of this position to synthetic modifications. nih.gov These findings suggest that subtle changes at the indole-2-position can significantly impact both steric and electronic interactions with the biological target. nih.gov

Table 1: Effect of Indole-2-Position Substituents on Cytotoxic Activity

| Substituent (R) | Relative Potency | Observed Effect |

| -CH₃ (Methyl) | Baseline | Induces methuosis nih.gov |

| -CH₂CH₃ (Ethyl) | Similar to Methyl | Induces methuosis nih.gov |

| -CF₃ (Trifluoromethyl) | ~10x increase | Switches activity to microtubule disruption nih.govresearchgate.net |

| -(CH₂)₂CH₃ (Propyl) | Decreased | Retains vacuolization but loses cell-killing ability nih.gov |

| -CH(CH₃)₂ (Isopropyl Ester) | Markedly attenuated | Activity significantly reduced nih.gov |

| -COOH (Carboxylic Acid) | Eliminated | Inactive nih.gov |

| -(CH₂)₃OH (Hydroxypropyl) | Similar to Methyl | Induces methuosis nih.govnih.gov |

The C3 position of the indole ring is electronically rich, making it highly nucleophilic and a prime site for electrophilic aromatic substitution. nih.gov This inherent reactivity allows for the introduction of a wide variety of substituents, making it a key position for synthetic diversification and modulation of biological activity. nih.gov While the parent compound is an indol-2-yl methanone (B1245722), SAR studies on related indole derivatives frequently involve modifications at the 3-position to tune their properties.

Functionalization at this position can influence the molecule's interaction with target proteins. For instance, in the context of tyrosine kinase inhibitors based on a 3-substituted indolin-2-one scaffold, the nature of the substituent at the C3 position is a primary determinant of potency and selectivity. acs.org The introduction of five-membered heteroaryl rings or substituted benzylidene groups at this position can confer high specificity for different receptor tyrosine kinases. acs.org Although the specific scaffold differs, these findings underscore the principle that the substituent at the indole-3-position is a powerful handle for controlling biological outcomes. The synthesis of 3-substituted indoles is a major focus in medicinal chemistry, as strategic modifications at this site can profoundly modulate the biological activity of the indole scaffold. nih.gov

The nitrogen atom of the indole ring (N1 position) is another important site for structural modification. The presence of a hydrogen atom at this position allows the indole to act as a hydrogen bond donor, which can be a critical interaction for binding to a biological target.

Studies on other bioactive heterocyclic scaffolds have shown that substitution at the indole nitrogen can have a significant impact on activity. For example, in a series of 3,5-disubstituted pyridin-2(1H)-ones with analgesic properties, methylation or aminoalkylation of the indole nitrogen resulted in compounds with lower potency. nih.gov This suggests that the unsubstituted N-H group may be essential for maintaining the optimal conformation or for direct hydrogen bonding with the target receptor. Conversely, in some cases, nucleophilic substitution on the indole nitrogen is a viable strategy to create novel analogues, such as 1-aryltryptamines, although this can also lead to substitutions at other positions on the indole ring. researchgate.net The decision to substitute the indole nitrogen must therefore be carefully considered, as it can either diminish activity by removing a key hydrogen bond donor or introduce new, beneficial interactions.

Positional and Substituent Effects on the Pyridine (B92270) Ring System

The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) has a profound effect on the molecule's electronic distribution, dipole moment, and ability to form hydrogen bonds. nih.govnih.gov This, in turn, significantly influences its biological activity.

For example, a comparative study of Schiff bases differing only in the position of the pyridyl nitrogen found that the 4-pyridyl analogue showed better antibacterial activity against S. aureus, whereas the 3-pyridyl analogue was more effective against E. coli. nih.gov This demonstrates that the optimal nitrogen position can be target-dependent. Similarly, research on organic emitters showed that changing the nitrogen position from the 4-position to the 2-position drastically altered the material's photoluminescence and moisture sensitivity, highlighting the nitrogen's role in dictating intermolecular interactions. nih.gov In the context of indolyl-pyridinyl-propenones, a pyridine ring with the attachment at the para (4') position was found to be a key feature for optimal activity in inducing methuosis. nih.gov

Table 2: Influence of Pyridine Nitrogen Position on Molecular Properties and Activity

| Nitrogen Position | Compound Class | Observed Effect |

| 4-pyridyl | Schiff Base | More effective against S. aureus nih.gov |

| 3-pyridyl | Schiff Base | More effective against E. coli nih.gov |

| 4-pyridyl | Indolyl-propenone | Optimal for methuosis-inducing activity nih.gov |

| 4-pyridyl | Organic Emitter | Larger emission shift and enhanced quantum yield upon moisture exposure nih.gov |

| 2-pyridyl | Organic Emitter | Smaller emission shift and suppressed quantum yield upon moisture exposure nih.gov |

The introduction of substituents onto the pyridine ring can modulate activity through both steric and electronic effects. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the basicity of the pyridine nitrogen and the electron density of the entire ring system. researchgate.netnih.gov

Electronic Effects : Studies on NNN pincer-type ligands showed that placing EDGs (like -OH) or EWGs (like -NO₂, -Cl) at the 4-position of the pyridine ring systematically alters the electronic properties of the molecule. nih.gov EDGs tend to increase the electron density, which can strengthen binding to electron-deficient targets, while EWGs have the opposite effect. researchgate.netnih.gov The reactivity and bonding properties of metal complexes can be tuned by such substitutions, with EDGs strengthening the metal-nitrogen bond. researchgate.net

Steric Effects : The size and position of substituents can create steric hindrance, which may either promote or hinder binding to a target. mdpi.commdpi.com Bulky substituents can be used to probe the size and shape of a binding pocket, and in some cases, they can enhance selectivity by preventing the molecule from fitting into the active sites of off-target proteins. mdpi.com However, steric crowding can also distort the optimal geometry for binding, leading to reduced activity. mdpi.com The interplay between steric and electronic effects is complex, and the ideal substitution pattern is highly dependent on the specific biological target.

Conformational Flexibilities and Rigidities Influencing Bioactivity

The bioactivity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. The rotational freedom around the single bonds connecting the indole and pyridine rings to the central carbonyl group in 1H-indol-2-yl(pyridin-3-yl)methanone allows for a degree of conformational flexibility. This flexibility enables the molecule to potentially adapt its shape to fit into various receptor pockets.

In related heterocyclic compounds, studies have shown that restricting conformational freedom, for instance by introducing cyclic structures or bulky substituents, can lead to an increase in binding affinity and selectivity for a particular target. This is often attributed to a reduction in the entropic penalty upon binding, as the molecule exists in a more pre-organized, bioactive conformation. However, without specific experimental data or computational modeling for this compound, any discussion on how its specific conformational flexibilities or the introduction of rigidifying elements would influence its bioactivity remains speculative.

Correlation of Structural Modifications with Receptor Binding Affinities

The systematic modification of a lead compound's structure and the subsequent evaluation of the effects on its biological activity are fundamental to SAR studies. For this compound, key areas for structural modification would include:

Substitution on the Indole Ring: The indole nitrogen (N-1) and various positions on the benzene (B151609) portion of the indole ring could be substituted with different functional groups (e.g., alkyl, halogen, methoxy). The indole NH is often a critical hydrogen bond donor in ligand-receptor interactions.

Substitution on the Pyridine Ring: The electronic properties and steric profile of the pyridine ring could be altered by introducing substituents at different positions. The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-4-yl) would also be expected to significantly influence binding.

Modification of the Carbonyl Linker: The carbonyl group itself can be a key hydrogen bond acceptor. Modifications to this linker, such as reduction to a methylene group or replacement with other functional groups, would likely have a profound impact on bioactivity.

While general SAR principles for indole and pyridine derivatives exist from studies on other targets, a direct correlation of such modifications with the receptor binding affinities (e.g., IC₅₀ or Kᵢ values) for analogues of this compound is not documented in the available literature. Consequently, the creation of data tables detailing these relationships is not possible at this time.

Future research, including synthesis of a focused library of analogues and their pharmacological evaluation against various biological targets, would be necessary to establish a clear and detailed SAR for this chemical scaffold. Such studies would be invaluable in elucidating the therapeutic potential of this compound derivatives.

Mechanistic Investigations of Biological Activities

Enzyme and Receptor Interactions

Inhibition of Specific α/β Hydrolase Domain-Containing Proteins (e.g., ABHD11, ABHD12)

The α/β-hydrolase domain (ABHD) superfamily of enzymes represents a diverse class of proteins involved in lipid metabolism and signaling. journal-jop.org Certain members, such as ABHD12, are recognized as key regulators of immunomodulatory lipids like lyso-phosphatidylserine (lyso-PS). Current time information in Toronto, CA. Inhibition of ABHD12 can augment inflammatory cytokine production in human macrophage cell lines, highlighting its role in immunological functions. Current time information in Toronto, CA. While research on direct inhibition by 1H-indol-2-yl(pyridin-3-yl)methanone is not extensively documented, the broader class of α/β-hydrolase inhibitors includes various chemical scaffolds. journal-jop.orgnih.gov For instance, N-3-pyridyl-N'-4-piperidinylthiourea has been identified as a reversible, competitive inhibitor of ABHD12. Current time information in Toronto, CA. The exploration of indole-based structures as inhibitors for specific ABHD family members, such as ABHD11 and ABHD12, remains an area of interest for developing novel therapeutic agents against lipid-related diseases. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

A significant mechanism underlying the anti-inflammatory activity of many indole (B1671886) derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is typically induced at sites of inflammation. nih.govnih.gov

Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net The mechanism of inhibition involves the drug binding to the active site of the COX-2 enzyme. nih.gov Structural studies have revealed that the COX-2 active site has a larger binding pocket compared to COX-1, which can be exploited by specifically designed molecules. nih.gov For some indole-based inhibitors, molecular docking studies suggest that the methanone (B1245722) carbonyl group and the indole NH can form crucial hydrogen bonds with amino acid residues, such as Tyr 355 and Arg 120, within the COX-2 active site, similar to the binding pattern of established NSAIDs like indomethacin. nih.gov This interaction blocks the entry of arachidonic acid, thereby preventing the synthesis of inflammatory prostaglandins. researchgate.net

Modulation of Aromatase Activity

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis—the conversion of androgens to estrogens. mdpi.combiocloud.netnih.gov Inhibiting aromatase reduces estrogen levels, which is a crucial strategy for managing estrogen receptor-positive (ER+) breast cancer. nih.gov

Indole-based compounds have emerged as a promising class of nonsteroidal aromatase inhibitors (AIs). mdpi.combiocloud.net The indole nucleus is a versatile scaffold that has been incorporated into various AI designs. mdpi.combiocloud.net The mechanism of action involves the inhibitor binding to the active site of the aromatase enzyme, preventing its interaction with its natural substrates (androstenedione and testosterone). mdpi.com The specific binding interactions can vary depending on the derivative, but they often involve the indole ring and its substituents fitting into the enzyme's active site. mdpi.combiocloud.net For example, studies on indole aryl sulfonamides have shown that the position of substitution on the indole ring is critical for inhibitory potency. mdpi.combiocloud.net

| Compound Type | Key Structural Feature | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole Aryl Sulfonamide (Derivative IX) | Indole ring at C-5 position | 0.16 µM | mdpi.combiocloud.net |

| Bis-indole Derivative (Compound VIII) | Bis-indole with methoxy (B1213986) group | 0.7 µM | mdpi.com |

| Indole-Pyrazine Hybrid (Compound 12) | Indole-based hybrid structure | 10 nM | biocloud.net |

| Indole-Pyrazine Hybrid (Compound 16) | Indole-based hybrid structure | 12 nM | biocloud.net |

Target Identification in Antimicrobial Contexts (e.g., MurC, lanosterol (B1674476) 14α-demethylase)

The antimicrobial activity of indole-based compounds stems from their ability to interfere with essential microbial pathways. Two key enzymes that have been identified as targets are lanosterol 14α-demethylase in fungi and MurC ligase in bacteria.

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net Inhibition of CYP51 disrupts the integrity of the fungal membrane, leading to cell death. This enzyme is the primary target for azole antifungal drugs. Structural studies show that inhibitors bind to the heme iron within the enzyme's active site, preventing the demethylation of lanosterol. The development of novel inhibitors, potentially including indole-based structures, aims to create potent, broad-spectrum antifungal agents that can overcome resistance.

MurC Ligase: The Mur ligase enzymes (MurA-F) are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net MurC, specifically, is an ATP-dependent ligase that catalyzes the addition of L-alanine to UDP-N-acetylmuramic acid, an early and committed step in the pathway. nih.gov Because this pathway is unique to bacteria, the Mur enzymes are attractive targets for new antibiotics. researchgate.net Inhibition of MurC blocks peptidoglycan synthesis, ultimately leading to bacterial cell death. nih.gov While various chemical classes have been investigated as MurC inhibitors, often acting as competitive inhibitors of ATP, the exploration of indole-based methanones for this target is an ongoing area of research. nih.gov

Mechanisms of Antimicrobial Action against Pathogens

Indole derivatives exert their antimicrobial effects through a variety of mechanisms that disrupt fundamental cellular processes in pathogens. nih.govbiocloud.net One of the primary modes of action, particularly in fungi, is the inhibition of ergosterol biosynthesis by targeting lanosterol 14α-demethylase, as detailed previously. This leads to a dysfunctional cell membrane and fungal cell death.

In bacteria, a key target is the peptidoglycan synthesis pathway, with enzymes like MurC ligase being critical for the formation of the bacterial cell wall. researchgate.net Inhibition of these enzymes compromises the structural integrity of the bacterium. Furthermore, some indole analogues have been shown to interact with DNA gyrase, an enzyme critical for DNA replication and repair. For instance, certain indole derivatives may bind to the GyrB subunit of DNA gyrase, inhibiting its ATPase activity without causing the double-strand breaks associated with quinolone antibiotics.

Another significant antimicrobial strategy involves the disruption of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. biocloud.net Some indole derivatives have demonstrated the ability to both inhibit the formation of biofilms and eradicate mature biofilms in drug-resistant bacteria like Acinetobacter baumannii. biocloud.net Other reported mechanisms for indole-based antimicrobials include the inhibition of viral membrane fusion and the inhibition of reverse transcriptase in viruses like HIV.

Anti-inflammatory Pathway Modulation at a Molecular Level

The anti-inflammatory effects of indole-containing methanones are mediated through the modulation of several key molecular pathways. The most prominent of these is the inhibition of the COX-2 enzyme, which suppresses the production of inflammatory prostaglandins. nih.gov

Beyond direct COX-2 inhibition, these compounds can influence other critical inflammatory signaling cascades. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and other inflammatory mediators. Some brominated indole derivatives have been shown to significantly inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages, thereby downregulating the inflammatory response.

Furthermore, indole-based compounds can reduce the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). For example, the synthetic indole derivative HMPH was found to attenuate TNF-α levels in a rat air-pouch model of inflammation. By targeting multiple points in the inflammatory cascade—including prostaglandin (B15479496) synthesis, NF-κB activation, and pro-inflammatory cytokine production—indole-based methanones can exert a broad anti-inflammatory effect.

Antioxidant Action Mechanisms of Indole-Containing Methanones

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to various pathological conditions. Indole-containing compounds, including melatonin (B1676174) and its analogues, are recognized for their potent antioxidant properties.

The primary mechanism of antioxidant action for these compounds is direct free radical scavenging. The indole nucleus is an effective electron donor, allowing it to neutralize a wide variety of free radicals, most notably the highly reactive hydroxyl radical (•OH). The scavenging mechanism can involve several steps, including an initial radical addition to the indole ring (often at position C3), followed by tautomerization and further reactions that ultimately lead to the detoxification of the radical species. Studies have shown that these reactions can be extremely fast, occurring at diffusion-limited rates.

In addition to direct scavenging, some indole derivatives can inhibit lipid peroxidation, the process by which free radicals damage lipids in cell membranes. For instance, the compound HMPH was shown to inhibit lipid peroxidation, and various melatonin-based indole amino acid derivatives have demonstrated more potent activity in lipid peroxidation inhibition assays than melatonin itself. This dual action—scavenging existing free radicals and preventing oxidative damage to cellular structures—underlies the significant antioxidant potential of this class of compounds.

| Compound/Extract | Assay | Observed Effect | Reference |

|---|---|---|---|

| HMPH | Lipid Peroxidation (LPO) | IC₅₀ of 135 ± 9 µM | |

| Melatonin Analogue Indole Amino Acid Derivatives | DPPH Radical Scavenging | Similar activity to melatonin | |

| Melatonin Analogue Indole Amino Acid Derivatives | Lipid Peroxidation Inhibition | More potent than melatonin | |

| Melatonin Metabolite (AMK) | Hydroxyl Radical (•OH) Scavenging | Reacts at diffusion-limited rates | |

| Cinnamon Bark Essential Oil (Eugenol) | DPPH Radical Scavenging | 91.4% scavenging at 5 mg/mL |

Investigations into Antimalarial and Anti-HIV Activities

Extensive literature searches did not yield specific mechanistic studies on the antimalarial or anti-HIV activities of the compound This compound . While the broader class of indole-containing compounds has been a subject of significant research in the development of both antimalarial and anti-HIV agents, specific data on the mechanism of action for this particular molecule is not available in the reviewed scientific literature.

Research into related indole derivatives has revealed several mechanisms through which they can exert biological effects. For instance, various indole-based compounds have been investigated as:

Anti-HIV Agents: Targeting viral enzymes and processes such as reverse transcriptase, integrase, and capsid modulation. nih.govnih.govnih.govmdpi.comnih.gov Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others prevent viral entry or integration of the viral genome into the host cell. nih.govnih.govnih.gov

Antimalarial Agents: Showing activity against Plasmodium falciparum through various mechanisms, including the inhibition of essential parasite enzymes like falcipain-2, a cysteine protease involved in hemoglobin degradation. nih.gov Other indole derivatives are thought to disrupt parasite metabolism or other vital cellular processes. researchgate.netmdpi.com

However, without direct studies on This compound , any discussion of its specific antimalarial or anti-HIV mechanism would be speculative. The available scientific literature focuses on other structural analogues. Therefore, no detailed research findings or data tables for the requested compound can be provided.

Computational Chemistry and Structural Elucidation

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com For 1H-indol-2-yl(pyridin-3-yl)methanone, this can be applied to understand its potential interactions with biological targets such as enzymes or receptors. For instance, derivatives of 2-phenyl-1H-indole have been studied for their antiproliferative activity against breast cancer cell lines by docking them into estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com Similarly, indolyl-pyridine containing analogs have been evaluated as potential antimicrobial, antioxidant, and anti-tuberculosis agents through molecular docking studies. researchgate.net

Molecular dynamics (MD) simulations build upon docking results to provide a dynamic view of the ligand-target complex over time, confirming the stability of the predicted interactions. biointerfaceresearch.comnih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, providing a more realistic model of the binding event in a physiological environment. chemmethod.com For example, MD simulations have been used to confirm the stability of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives in the active site of α-amylase. nih.gov

A hypothetical molecular docking study of this compound against a protein target would yield data such as binding affinity and interacting amino acid residues.

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The free energy of binding of the ligand to the protein. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. | TYR 23, HIS 101, LEU 162 |

| Hydrogen Bonds | Specific donor-acceptor pairs involved in hydrogen bonding between the ligand and protein. | Indole (B1671886) N-H with ASP 85 backbone C=O |

| RMSD (Å) | Root-mean-square deviation of the ligand's position from the initial docked pose over the course of an MD simulation. Lower values indicate higher stability. | < 2.0 |

Quantum Chemical Calculations (e.g., Density Functional Theory) on Compound Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For this compound, DFT calculations can provide insights into its charge distribution, molecular electrostatic potential (MEP), and other reactivity descriptors. nih.gov Such calculations have been performed on related pyridine (B92270) and indole derivatives to understand their structure and reactivity. nih.govnih.gov

| Calculated Property | Description | Hypothetical Value for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | The difference in energy between the HOMO and LUMO, an indicator of chemical stability. | 4.4 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrophilic and nucleophilic sites. | N (indole): -0.45, C (carbonyl): +0.55, O (carbonyl): -0.50 |

Spectroscopic Characterization (NMR, MS, IR, UV-Vis) in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, key signals would include the N-H stretch of the indole and the C=O stretch of the ketone.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.govnih.gov The absorption maxima can be correlated with the extent of conjugation in the system.

These techniques are routinely used in combination to confirm the identity and purity of compounds like this compound in research settings. nih.gov

| Spectroscopic Data | Characteristic Signals for this compound |

| ¹H NMR (ppm) | ~11.0 (s, 1H, indole N-H), 8.8-7.2 (m, aromatic H) |

| ¹³C NMR (ppm) | ~185 (C=O), 140-110 (aromatic C) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), 1600-1450 (C=C aromatic stretch) |

| UV-Vis (λmax, nm) | ~280, ~320 (π → π* transitions) |

| Mass Spec (m/z) | [M+H]⁺ at 223.08 |

Single-Crystal X-ray Diffraction Studies for Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For a compound like this compound, a crystal structure would unambiguously confirm its connectivity and reveal its conformation in the solid state, including the relative orientation of the indole and pyridine rings. Such studies on related complex heterocyclic systems have provided invaluable structural information. researchgate.net

| Crystallographic Parameter | Description | Example Value |

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (Å, °) | The dimensions and angles of the basic repeating unit of the crystal lattice. | a = 10.5, b = 5.8, c = 12.1, β = 98.5° |

| Bond Length (C=O) (Å) | The distance between the carbon and oxygen atoms of the carbonyl group. | 1.22 |

| Torsion Angle (Indole-C-C-Pyridine) (°) | The dihedral angle describing the rotation around the bond connecting the carbonyl to the pyridine ring. | 45.3 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.netresearchgate.net Various computational models are used to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for inhibiting cytochrome P450 enzymes. nih.govmdpi.com For this compound, these predictions can help to evaluate its drug-likeness and guide potential structural modifications to improve its ADME profile. biointerfaceresearch.com For instance, adherence to Lipinski's Rule of Five is often assessed as an initial filter for oral bioavailability. mdpi.com

| ADME Property | Description | Predicted Outcome for this compound |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Compliant |

| Human Intestinal Absorption (%) | The predicted percentage of the compound that will be absorbed from the gut. | High (>90%) |

| Blood-Brain Barrier (BBB) Penetration | Prediction of whether the compound can cross the BBB to act on the central nervous system. | Low |

| CYP2D6 Inhibition | Prediction of whether the compound is likely to inhibit the cytochrome P450 2D6 enzyme, which is involved in the metabolism of many drugs. | Non-inhibitor |

| Caco-2 Permeability | A measure of a compound's ability to permeate the intestinal epithelial cell barrier, often used as an in vitro model of human intestinal absorption. mdpi.com | High |

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Indole-Pyridine Methanone (B1245722) Scaffolds

The rational design of new chemical entities is fundamental to advancing the therapeutic potential of the indole-pyridine methanone core. Future efforts will likely focus on detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. Research on related scaffolds, such as indolyl-pyridinyl-propenones and 6-(indol-2-yl)pyridine-3-sulfonamides, has demonstrated that specific substitutions on both the indole (B1671886) and pyridine (B92270) rings are critical for biological activity. nih.govnih.gov

For instance, in the development of hepatitis C virus (HCV) NS4B inhibitors, optimizing substituents at the indole N-1, C-5, and C-6 positions was crucial for limiting oxidative metabolism and achieving favorable pharmacokinetic properties. nih.govdocumentsdelivered.com A lead compound from this work, PTC725, showed excellent potency and oral bioavailability in multiple species, highlighting the success of such targeted modifications. nih.govdocumentsdelivered.com Similarly, studies on indolyl-pyridinyl-propenones revealed that substitutions at the 2- and 5-indolyl positions could switch the cytotoxic mechanism from methuosis induction to microtubule disruption, often with a significant increase in potency. nih.gov

Future design strategies for 1H-indol-2-yl(pyridin-3-yl)methanone analogues will likely employ computational modeling and SAR data to guide the synthesis of next-generation compounds with enhanced therapeutic indices.

Table 1: Structure-Activity Relationship (SAR) Insights from Related Indole-Pyridine Scaffolds

| Scaffold | Key Modification Positions | Impact of Modification | Research Focus | Reference |

| 6-(Indol-2-yl)pyridine-3-sulfonamide | Indole N-1, C-5, C-6; Sulfonamide group | Improved metabolic stability and pharmacokinetic profile. | HCV NS4B Inhibition | nih.govdocumentsdelivered.com |

| Indolyl-pyridinyl-propenone | Indole C-2, C-5 | Switch in mechanism of cytotoxicity (methuosis vs. microtubule disruption) and increased potency. | Anticancer Activity | nih.gov |

| N-(pyridin-4-yl)-(indol-3-yl) alkylamides | Indole substituents (R1, R2, R); Alkanoic chain length | Small substituents at R and R2, a non-hydrogen bond acceptor at R, and a 4-FBn group at R1 improved antihistamine activity. | Antiallergic Agents | researchgate.net |

Identification of Novel Biological Targets for Therapeutic Intervention

The indole and pyridine heterocycles are present in a multitude of FDA-approved drugs, underscoring their broad biological relevance. researchgate.netnih.gov A key future direction is the identification of novel biological targets for compounds based on the this compound scaffold. The inherent versatility of this structure suggests it could be tailored to interact with a wide range of enzymes, receptors, and ion channels.

Research into analogous structures has already revealed a diverse target landscape:

Antiviral: The 6-(indol-2-yl)pyridine-3-sulfonamide scaffold has yielded potent inhibitors of the hepatitis C virus (HCV) NS4B protein. nih.gov

Anticancer: Pyridine-indole hybrids have been developed as potent inhibitors of CYP17A1, a key enzyme in prostate cancer progression. tandfonline.comnih.gov Other indole derivatives have been identified as tubulin polymerization inhibitors. nih.gov

Neurodegenerative Disease: Indole-based hybrids have been designed as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) for potential Alzheimer's disease therapy. nih.gov

Ion Channels: 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as a new family of blockers for TASK-3 potassium channels, which are expressed in various cancer cells and neurons. mdpi.com

Antimicrobial: Photoactivated indole-pyridine compounds have shown strong antimicrobial and antibiofilm activity against Staphylococcus aureus through the generation of reactive oxygen species. nih.gov

Future research employing techniques like phenotypic screening, chemical proteomics, and affinity-based target identification will be crucial for uncovering new mechanisms of action and therapeutic applications for this compound and its derivatives.

Development of this compound Analogues as Chemical Probes for Biological Systems

Beyond direct therapeutic use, analogues of this compound can be developed into sophisticated chemical probes to investigate complex biological systems. By incorporating specific functional groups, these molecules can be used to visualize, identify, and quantify their biological targets.

Strategies for developing such probes include:

Fluorescent Labeling: The addition of a fluorophore to the indole-pyridine scaffold can create probes for monitoring biological processes. For example, fluorescent probes based on indole and imidazole (B134444) groups have been designed for ratiometric pH sensing in acidic environments like lysosomes. mdpi.com

Radiolabeling: Introducing a positron-emitting isotope, such as Carbon-11, can transform a potent inhibitor into a probe for Positron Emission Tomography (PET) imaging. This has been successfully demonstrated for an indazolyl-benzofuranone-based inhibitor of the PIM1 kinase, allowing for non-invasive imaging of the enzyme in vivo. nih.gov

Affinity Probes: Attaching a biotin (B1667282) tag or a photoreactive group allows for the "pull-down" and identification of binding partners from cell lysates, a powerful method for target discovery and validation.

Developing such tools from the this compound scaffold would enable researchers to study target engagement, probe enzyme activity, and better understand the pathophysiology of diseases.

Exploration of New Synthetic Pathways for Enhanced Accessibility

The widespread investigation and application of indole-pyridine methanones depend on efficient and scalable synthetic routes. While classical methods like the Fischer indole synthesis remain relevant, future research will focus on developing more innovative and accessible pathways. nih.gov

Modern synthetic chemistry offers several promising avenues:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings are powerful tools for constructing the bi-aryl linkage between indole and pyridine rings. tandfonline.comorientjchem.orgunibe.ch Optimization of these methods can improve yields and substrate scope.

Domino and Multicomponent Reactions: These strategies allow for the construction of complex molecules in a single step from simple precursors, improving atom economy and reducing waste. A metal-free domino synthesis of 3-aroylindoles has been reported, showcasing a more environmentally friendly approach. rsc.org

Green Chemistry Approaches: The use of alternative energy sources, such as ultrasound irradiation, has been shown to accelerate reaction times and improve yields for the synthesis of related pyrazolo[3,4-b]pyridines. mdpi.com

Novel Cyclization Methods: Exploring new ways to form the indole ring from readily available anilines, such as through a-anilino acetals, could provide more efficient access to diversely substituted scaffolds. luc.edu

Improving the synthesis of the this compound core will lower the barrier to entry for researchers, facilitating broader biological screening and the development of new applications. mdpi.com

Table 2: Modern Synthetic Strategies for Indole-Pyridine Scaffolds

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Palladium Cross-Coupling | Forms C-C bonds between aryl halides/boronic acids. | High efficiency and functional group tolerance. | tandfonline.comunibe.ch |

| Domino Reactions | Multiple bond-forming reactions in one pot. | Increased efficiency, reduced waste. | rsc.org |

| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to promote reactions. | Faster reaction times, higher yields, greener method. | mdpi.com |

| a-Anilino Acetal Cyclization | Forms the indole ring from aniline (B41778) precursors. | Provides an alternative to classical methods like Fischer synthesis. | luc.edu |

Multi-Pharmacological Targeting Approaches with Indole-Pyridine Methanones

The complexity of diseases like cancer and neurodegenerative disorders has fueled a shift from the "one-target, one-drug" paradigm towards multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance.

The indole-pyridine methanone scaffold is exceptionally well-suited for the development of MTDLs. nih.gov

Alzheimer's Disease: Researchers have designed rivastigmine-indole hybrids that combine pharmacophores to hit multiple targets in Alzheimer's pathology, including cholinergic and amyloidogenic processes. nih.gov Similarly, indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been developed as dual inhibitors of AChE and BACE1. nih.gov

Cancer: Certain indolyl-pyridinyl-propenones have been found to possess dual cytotoxic mechanisms, acting through both methuosis induction and microtubule disruption. nih.gov This multi-pronged attack could be beneficial in treating heterogeneous tumors.

Infectious Disease: Hybrid molecules combining indole and pyridine nuclei have shown activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Future work in this area will involve the rational combination of pharmacophoric elements onto the this compound framework to create novel MTDLs. This polypharmacological approach holds significant promise for treating complex, multifactorial diseases where targeting a single pathway is often insufficient. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1H-indol-2-yl(pyridin-3-yl)methanone, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (299.34 g/mol, for a related analog ), hydrogen bonding capacity (2 donors, 3 acceptors ), and topological polar surface area (~62.3 Ų ). These are determined via:

- Mass spectrometry for molecular weight validation.

- NMR spectroscopy (e.g., 1H/13C-NMR) to confirm hydrogen bonding and aromaticity patterns (as in ).

- Computational tools (e.g., Molinspiration) for polar surface area and logP calculations .

Q. How is the molecular structure of this compound confirmed in synthetic workflows?

- Methodological Answer :

- Single-crystal X-ray diffraction resolves bond lengths and angles (mean C–C bond precision: ±0.005 Å ).

- 2D NMR (COSY, HSQC) maps coupling between indole and pyridine protons .

- IR spectroscopy verifies ketone carbonyl stretches (~1680–1700 cm⁻¹ ).

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer :

- Friedel-Crafts acylation : React pyridine-3-carboxylic acid chloride with indole derivatives under Lewis acid catalysis (e.g., AlCl₃) .

- Cross-coupling : Use Suzuki-Miyaura reactions for late-stage pyridine-indole coupling (Pd catalysts, ~70–85% yields ).

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for indole-pyridine methanones?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃ ), solvents (DMF vs. THF), and temperatures to identify optimal conditions.

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., over-acylated products ).

- Scale-up validation : Reproduce small-scale yields (e.g., 26.4% ) under controlled conditions (e.g., inert atmosphere ).

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against targets like FGFR (PDB ID: 3TT0) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., methoxy groups ) with IC₅₀ values (e.g., for kinase inhibition ).

- ADMET prediction : Use SwissADME to assess permeability (LogP ~1.1 ) and cytochrome P450 interactions .

Q. How can structural modifications enhance the metabolic stability of indole-pyridine methanones?

- Methodological Answer :

- Isotere replacement : Substitute metabolically labile groups (e.g., replace methyl with trifluoromethyl ).

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxy ) to improve oral bioavailability.

- Microsomal stability assays : Compare half-lives in human liver microsomes (HLMs) for lead compounds .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for characterizing impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA/MS : Detect trace impurities (e.g., sulfonated byproducts ) with >98% purity thresholds .

- Elemental analysis : Validate stoichiometry (e.g., C₁₆H₁₃NO₃S ).

- Stability studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks ).

Q. How do researchers validate target engagement in cellular assays for indole-pyridine methanones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.